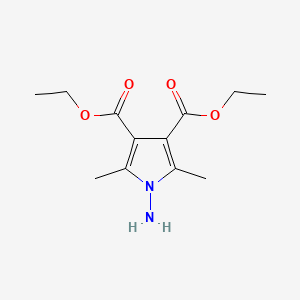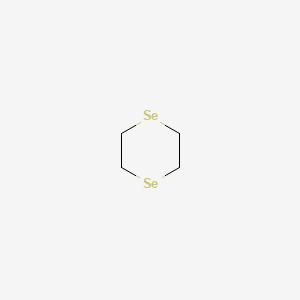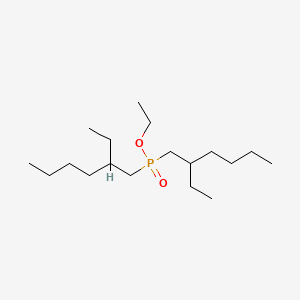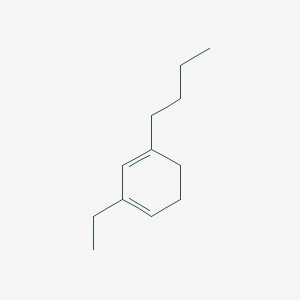
1-Butyl-3-ethylcyclohexa-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3-ethylcyclohexa-1,3-diene is an organic compound with the molecular formula C12H20 It is a colorless liquid that belongs to the class of cyclohexadienes, which are characterized by having two double bonds in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
1-Butyl-3-ethylcyclohexa-1,3-diene can be synthesized through various methods. One common approach involves the stereoselective synthesis of 1,3-dienes, which can be achieved through coupling reactions, olefination, and isomerization processes . For instance, the double dehydrobromination of 1,2-dibromocyclohexane can yield cyclohexa-1,3-diene, which can then be further functionalized to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as catalytic hydrogenation and dehydrogenation processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
1-Butyl-3-ethylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, cyclohexane derivatives, and various substituted cyclohexadienes.
科学研究应用
1-Butyl-3-ethylcyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 1-Butyl-3-ethylcyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in cycloaddition reactions, such as the Diels-Alder reaction, which is crucial for forming complex cyclic structures. Additionally, its ability to undergo electrophilic and nucleophilic attacks makes it versatile in chemical synthesis .
相似化合物的比较
Similar Compounds
Cyclohexa-1,3-diene: A simpler analog with similar reactivity but lacking the butyl and ethyl substituents.
1,3-Butadiene: A conjugated diene with significant industrial importance, especially in polymer production.
Isoprene: Another conjugated diene used in the synthesis of natural rubber and other polymers
Uniqueness
1-Butyl-3-ethylcyclohexa-1,3-diene is unique due to its specific substituents, which confer distinct physical and chemical properties
属性
CAS 编号 |
6301-51-5 |
|---|---|
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC 名称 |
1-butyl-3-ethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C12H20/c1-3-5-7-12-9-6-8-11(4-2)10-12/h8,10H,3-7,9H2,1-2H3 |
InChI 键 |
UFNYAMNPYFFIJB-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=CCC1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
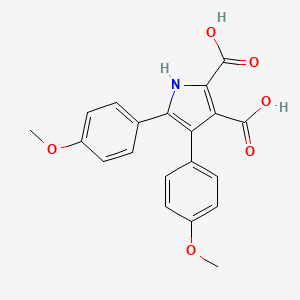
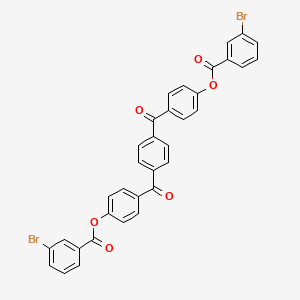
![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)

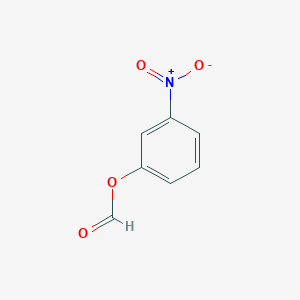
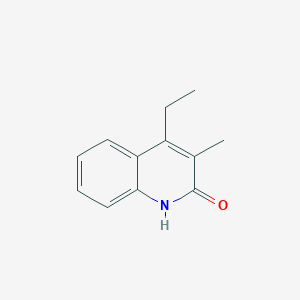
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
